molecular formula C14H8F5NO B257010 N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide

N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257010
M. Wt: 301.21 g/mol
InChI Key: CNYRTIXREHRXTP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFB is a small molecule that belongs to the class of benzamides and has been found to exhibit anti-inflammatory and analgesic properties. In

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX, N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide can reduce the production of prostaglandins and thus decrease inflammation and pain. N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has also been found to modulate the activity of ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal models, N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has been found to reduce pain and inflammation, as well as inhibit the growth of cancer cells. N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied in various scientific fields. N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide also exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. However, there are also some limitations to using N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide in lab experiments. For example, the exact mechanism of action of N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide is not fully understood, and further research is needed to elucidate its pharmacological effects. In addition, N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide. One area of interest is the development of N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide, which may provide insights into the development of novel anti-inflammatory and analgesic drugs. Additionally, further research is needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide in clinical trials, which may lead to its eventual use as a therapeutic agent for the treatment of chronic pain and inflammatory diseases.

Synthesis Methods

N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with trifluoroacetic anhydride and then with benzoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied in various scientific fields, including pharmacology, medicinal chemistry, and neuroscience. N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide has also been reported to have potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C14H8F5NO

Molecular Weight

301.21 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8F5NO/c15-8-5-6-12(11(16)7-8)20-13(21)9-3-1-2-4-10(9)14(17,18)19/h1-7H,(H,20,21)

InChI Key

CNYRTIXREHRXTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F

Origin of Product

United States

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